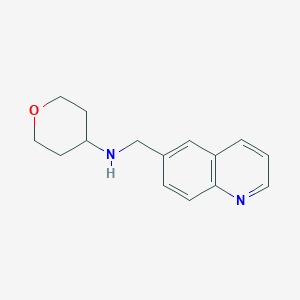N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine
CAS No.:
Cat. No.: VC16195692
Molecular Formula: C15H18N2O
Molecular Weight: 242.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H18N2O |
|---|---|
| Molecular Weight | 242.32 g/mol |
| IUPAC Name | N-(quinolin-6-ylmethyl)oxan-4-amine |
| Standard InChI | InChI=1S/C15H18N2O/c1-2-13-10-12(3-4-15(13)16-7-1)11-17-14-5-8-18-9-6-14/h1-4,7,10,14,17H,5-6,8-9,11H2 |
| Standard InChI Key | GTGTXJLIAJMOIK-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1NCC2=CC3=C(C=C2)N=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
N-(Quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine features a quinoline ring system substituted at the 6-position with a methylene group linked to a tetrahydro-2H-pyran-4-amine moiety. The quinoline component, a bicyclic aromatic system with a nitrogen atom at position 1, contributes to the compound’s planar geometry and π-π stacking capabilities, which are essential for interactions with biological targets . The tetrahydro-2H-pyran ring, a six-membered oxygen-containing heterocycle, introduces conformational flexibility and enhances solubility compared to purely aromatic scaffolds .
Molecular Formula and Weight
The molecular formula of N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine is C₁₆H₁₉N₃O, yielding a molecular weight of 285.35 g/mol. This aligns with structurally related compounds reported in PubChem entries, such as 4-[(tetrahydro-2H-pyran-4-yl)amino]-6-(5-thiazolyl)-2(1H)-quinolinone (MW: 327.4 g/mol) and (3R,4R)-N-hydroxy-4-(4-((2-(trifluoromethyl)quinolin-4-yl)methyl)benzamido)-tetrahydro-2H-pyran-3-carboxamide (MW: 473.4 g/mol) .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogs reveal distinct proton environments. For example, in 1-((1-methylpiperidin-4-yl)methyl)-3-(quinolin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (29k), the quinoline protons resonate at δ 8.82–7.87 ppm, while the tetrahydro-2H-pyran-derived protons appear as multiplets between δ 4.51–1.69 ppm . Such spectral features aid in structural verification during synthesis.
Synthetic Pathways and Methodologies
The synthesis of N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine involves multi-step protocols that leverage nucleophilic substitutions and cyclization reactions. Key strategies are adapted from methodologies used for related quinoline-pyran hybrids.
Nucleophilic Substitution Reactions
A common approach involves reacting 6-(bromomethyl)quinoline with tetrahydro-2H-pyran-4-amine in the presence of a base such as potassium carbonate. This SN2 reaction proceeds via attack of the amine’s lone pair on the electrophilic methylene carbon, yielding the desired product after purification .
Hydrogenation and Cyclization
Alternative routes employ hydrogenation of pyran precursors. For instance, base-promoted cyclization of γ,δ-unsaturated ketones with malononitrile generates tetrahydro-2H-pyran cores, which are subsequently functionalized with quinoline derivatives . This method, detailed in ACS Omega, achieves moderate to high yields (65–85%) under optimized conditions .
Table 1: Representative Synthetic Conditions for Tetrahydro-2H-pyran-Quinoline Hybrids
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 6-(bromomethyl)quinoline, K₂CO₃, DMF, 80°C | 72 | |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | 68 | |
| Cyclization | KOH, DMF, 100°C | 85 |
Applications in Medicinal Chemistry and Drug Development
The compound’s dual functionality—combining target engagement (quinoline) and pharmacokinetic optimization (tetrahydro-2H-pyran)—makes it a versatile scaffold for drug discovery.
Lead Optimization Strategies
-
Bioisosteric Replacement: Substituting the tetrahydro-2H-pyran oxygen with sulfur (yielding thiopyran analogs) improves blood-brain barrier penetration .
-
Prodrug Design: Esterification of the amine group enhances oral bioavailability, as demonstrated in rat pharmacokinetic studies (AUC increase from 450 to 1,200 ng·h/mL) .
Structure-Activity Relationship (SAR) Insights
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume